tert-Butyl [(2-aminothiophen-3-yl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL (2-AMINOTHIOPHEN-3-YL)METHYLCARBAMATE is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is characterized by the presence of a tert-butyl group, an aminothiophene ring, and a methylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (2-AMINOTHIOPHEN-3-YL)METHYLCARBAMATE typically involves the reaction of 2-aminothiophene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and results in the formation of the desired carbamate. Another method involves the use of di-tert-butyl dicarbonate as a reagent, which reacts with 2-aminothiophene to form the carbamate.
Industrial Production Methods
Industrial production of TERT-BUTYL (2-AMINOTHIOPHEN-3-YL)METHYLCARBAMATE may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL (2-AMINOTHIOPHEN-3-YL)METHYLCARBAMATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
TERT-BUTYL (2-AMINOTHIOPHEN-3-YL)METHYLCARBAMATE has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of TERT-BUTYL (2-AMINOTHIOPHEN-3-YL)METHYLCARBAMATE involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The aminothiophene ring may also interact with biological receptors or enzymes, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- Phenyl carbamate
- Methyl carbamate
Comparison
TERT-BUTYL (2-AMINOTHIOPHEN-3-YL)METHYLCARBAMATE is unique due to the presence of the aminothiophene ring, which imparts distinct chemical and biological properties. Compared to other carbamates, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
885268-97-3 |
---|---|
Molecular Formula |
C10H16N2O2S |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
tert-butyl N-[(2-aminothiophen-3-yl)methyl]carbamate |
InChI |
InChI=1S/C10H16N2O2S/c1-10(2,3)14-9(13)12-6-7-4-5-15-8(7)11/h4-5H,6,11H2,1-3H3,(H,12,13) |
InChI Key |
AAJPCDKPNQLYDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(SC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.